molecular formula C16H15NO4 B6267293 2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE CAS No. 486995-02-2

2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B6267293
CAS No.: 486995-02-2
M. Wt: 285.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE is an organic compound with a complex structure that includes both formyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-hydroxybenzaldehyde with 2-methoxyaniline in the presence of a base such as sodium hydroxide. This reaction forms the phenoxy intermediate.

    Acylation: The phenoxy intermediate is then acylated using acetyl chloride or acetic anhydride to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: 2-(2-carboxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Reduction: 2-(2-hydroxyphenoxy)-N-(2-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The formyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-FORMYLPHENOXY)-N-(2-HYDROXYPHENYL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-FORMYLPHENOXY)-N-(2-CHLOROPHENYL)ACETAMIDE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

2-(2-FORMYLPHENOXY)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

486995-02-2

Molecular Formula

C16H15NO4

Molecular Weight

285.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.